molecular formula C12H8F2S2 B083828 2,2'-Difluorodiphenyldisulfide CAS No. 14135-38-7

2,2'-Difluorodiphenyldisulfide

Cat. No.: B083828
CAS No.: 14135-38-7
M. Wt: 254.3 g/mol
InChI Key: BSLPHWROVJBMHX-UHFFFAOYSA-N
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Description

2,2’-Difluorodiphenyldisulfide is an organic compound with the molecular formula C₁₂H₈F₂S₂. It is characterized by the presence of two fluorine atoms and two phenyl groups connected by a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Difluorodiphenyldisulfide typically involves the reaction of fluorinated aromatic compounds with sulfur sources. One common method includes the reaction of 2-fluorobenzenethiol with sulfur dichloride in the presence of a base, such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired disulfide compound .

Industrial Production Methods

Industrial production of 2,2’-Difluorodiphenyldisulfide may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Difluorodiphenyldisulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Difluorodiphenyldisulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activity, including its role as an inhibitor of certain enzymes or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2’-Difluorodiphenyldisulfide involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing the activity of enzymes and proteins that contain thiol groups. The fluorine atoms may also enhance the compound’s binding affinity to certain biological targets, thereby modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

2,2’-Difluorodiphenyldisulfide can be compared with other similar compounds, such as:

    2,2’-Dichlorodiphenyldisulfide: Similar structure but with chlorine atoms instead of fluorine. The presence of chlorine atoms may result in different chemical reactivity and biological activity.

    2,2’-Dimethoxydiphenyldisulfide: Contains methoxy groups instead of fluorine. This substitution can significantly alter the compound’s properties, including its solubility and reactivity.

    2,2’-Dinitrodiphenyldisulfide: Contains nitro groups, which can introduce additional reactivity and potential biological activity.

The uniqueness of 2,2’-Difluorodiphenyldisulfide lies in its combination of fluorine atoms and a disulfide bond, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLPHWROVJBMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SSC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563479
Record name 1,1'-Disulfanediylbis(2-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14135-38-7
Record name 1,1'-Disulfanediylbis(2-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-(2-fluorophenyl)disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuryl chloride (0.7 ml) was added dropwise to a solution of 2-fluorobenzenethiol (1.5 ml) in DCM (20 ml) at 0° C. The reaction mixture was stirred for 30 min, then concentrated under reduced pressure. The residue was purified by chromatography on silica eluting with isohexane to give the sub-title compound as an oil, yield 1.7 g.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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